Product packaging for Di(pyrimidin-2-yl)amine(Cat. No.:)

Di(pyrimidin-2-yl)amine

Cat. No.: B1643103
M. Wt: 173.17 g/mol
InChI Key: DRRDNGGRSDSGMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Di(pyrimidin-2-yl)amine (CAS 334977-67-2) is a high-purity chemical compound with the molecular formula C8H7N5 and a molecular weight of 173.18 g/mol . This amine derivative, featuring two pyrimidin-2-yl rings, is primarily utilized in research and development as a versatile building block for the synthesis of more complex chemical structures . Its structural characteristics suggest potential application as a ligand in coordination chemistry, forming complexes with various metal ions for catalytic or material science studies, analogous to the related compound 2,2'-Dipyridylamine . This product is intended for use in controlled laboratory and research settings only. It is not intended for diagnostic or therapeutic uses, or for human consumption. Researchers should consult the safety data sheet (SDS) and handle this material in accordance with best laboratory practices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N5 B1643103 Di(pyrimidin-2-yl)amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7N5

Molecular Weight

173.17 g/mol

IUPAC Name

N-pyrimidin-2-ylpyrimidin-2-amine

InChI

InChI=1S/C8H7N5/c1-3-9-7(10-4-1)13-8-11-5-2-6-12-8/h1-6H,(H,9,10,11,12,13)

InChI Key

DRRDNGGRSDSGMB-UHFFFAOYSA-N

SMILES

C1=CN=C(N=C1)NC2=NC=CC=N2

Canonical SMILES

C1=CN=C(N=C1)NC2=NC=CC=N2

Origin of Product

United States

Di Pyrimidin 2 Yl Amine As a Polydentate N Donor Ligand Scaffold

Di(pyrimidin-2-yl)amine (dpym) is recognized as a potent polydentate N-donor ligand, a molecule that can bind to a central metal atom through multiple donor atoms. The nitrogen atoms within the pyrimidine (B1678525) rings and the bridging amine group provide multiple coordination sites, allowing for the formation of stable complexes with a variety of metal ions.

The synthesis of this compound can be achieved through established methods, often involving the reaction of 2-aminopyrimidine (B69317) with a suitable pyrimidine precursor under specific conditions. One documented method involves heating 2-aminopyrimidine with 2-chloropyrimidine (B141910).

The coordination chemistry of this compound is rich and varied. It typically acts as a bidentate ligand, coordinating to a metal center through one nitrogen atom from each of the two pyrimidine rings. This coordination mode has been observed in complexes with various transition metals, including iron(II), copper(II), and cadmium(II). For instance, in the iron(II) complex, racemic cis-bis[bis(pyrimidin-2-yl)amine-κN]bis(dicyanamido-κN1)iron(II) dihydrate, the this compound ligand coordinates in a bidentate fashion to the iron center. mdpi.comresearchgate.netgoogle.com

The geometry of the resulting metal complexes is influenced by the coordination of the this compound ligand. In the aforementioned iron(II) complex, the coordination environment around the iron atom is octahedral. mdpi.comresearchgate.netgoogle.com Similarly, in a cadmium(II) complex, the geometry is also octahedral, with the this compound ligand acting as a bis-chelating agent. gla.ac.uk

A key feature of this compound complexes is their ability to form extended supramolecular architectures through non-covalent interactions. Hydrogen bonding plays a crucial role in the assembly of these structures. The bridging amine group (N-H) can act as a hydrogen bond donor, while the pyrimidine nitrogen atoms can act as acceptors. This leads to the formation of intricate one-, two-, or even three-dimensional networks in the solid state. mdpi.comresearchgate.netgoogle.com For example, in the crystal structure of the iron(II) complex, an extensive series of N—H⋯N, O—H⋯N, and O—H⋯O hydrogen bonds links the molecular components into a three-dimensional framework. mdpi.comresearchgate.netgoogle.com Additionally, π–π stacking interactions between the aromatic pyrimidine rings can further stabilize these supramolecular assemblies. gla.ac.uk

The versatility of this compound as a ligand is further demonstrated by the diverse architectures of its metal complexes. For instance, with copper(II), it can form polymeric chains and 2D sheets through a combination of coordination bonds and Watson-Crick type hydrogen bond interactions. gla.ac.uk The specific architecture is often influenced by factors such as the metal-to-ligand ratio and the presence of other coordinating species.

Metal IonCoordination ModeObserved GeometriesSupramolecular Interactions
Iron(II)Bidentate (N,N')OctahedralHydrogen bonding, π–π stacking
Copper(II)Bidentate (N,N')Octahedral, Polymeric chainsHydrogen bonding, π–π stacking
Cadmium(II)Bidentate (N,N')OctahedralHydrogen bonding
Ruthenium(II)Bidentate (N,N')Octahedral-

Research Context and Structural Significance Within Heterocyclic Amine Chemistry

Established Preparative Routes for the this compound Core

The foundational this compound (dpym) structure serves as a crucial building block for more complex molecules. Its synthesis has been approached through various methods, with some protocols becoming standard in the field.

A widely referenced method for the preparation of this compound was published by Yao et al. in 2000. nih.goviucr.orgresearchgate.net This protocol has become a standard procedure for obtaining the dpym ligand, which is subsequently used in the synthesis of more complex coordination compounds. researchgate.net The reliability and reproducibility of this method have led to its frequent citation in the synthesis of various metal complexes incorporating the this compound ligand. researchgate.net

Solvothermal synthesis has emerged as a valuable technique for the preparation of crystalline compounds, including those based on this compound. This method involves heating a mixture of reactants in a sealed vessel, often a Teflon-lined autoclave, under autogenous pressure. nih.goviucr.org For instance, a title compound, racemic cis-bis[bis(pyrimidin-2-yl)amine-κN]bis(dicyanamido-κN1)iron(II) dihydrate, was successfully synthesized using a solvothermal approach. nih.goviucr.orgnih.gov In this specific synthesis, a mixture of iron(II) bis(tetrafluoroborate) hexahydrate, this compound (prepared via the Yao et al. method), and sodium dicyanamide (B8802431) were heated in a water and ethanol (B145695) mixture at 403 K for two days. nih.goviucr.org This process yielded the desired crystalline product after controlled cooling. nih.goviucr.org The solvothermal method has also been employed in the synthesis of other coordination polymers. colab.ws

Table 1: Comparison of Synthetic Routes for the this compound Core
MethodDescriptionKey ParametersAdvantagesReference
Yao et al., 2000 MethodA widely adopted published protocol for the synthesis of the this compound ligand.Specific reagents and reaction conditions as per the original publication.Established, reproducible, and widely cited. nih.goviucr.orgresearchgate.net
Solvothermal SynthesisReaction is carried out in a sealed vessel under elevated temperature and pressure.Temperature (e.g., 403 K), duration (e.g., 2 days), solvent system (e.g., water/ethanol), and controlled cooling rate.Yields crystalline products, suitable for single-crystal X-ray diffraction studies. nih.goviucr.orgnih.gov

Strategies for Substitutions on the Pyrimidine Rings in this compound Analogues

The functionalization of the pyrimidine rings in this compound analogues allows for the fine-tuning of their chemical and physical properties. Various synthetic strategies have been developed to introduce substituents at different positions of the pyrimidine core.

A common approach involves the nucleophilic aromatic substitution (NAS) of leaving groups, such as halogens, on the pyrimidine ring. mdpi.com For instance, the reaction of 2,4-dichloropyrimidines with amines can lead to the formation of substituted aminopyrimidines. csir.co.za The reactivity of the C-Cl bond can be enhanced by the presence of an electron-withdrawing group at the C-5 position. csir.co.za

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are powerful tools for creating C-C and C-N bonds, respectively. mdpi.comnih.gov The Suzuki coupling, for example, has been used to couple pyrimidine halides with boronic acids or their esters to introduce aryl or heteroaryl substituents. mdpi.com The Buchwald-Hartwig amination allows for the direct arylation of amines with pyrimidine halides. nih.govkoreascience.kr

Furthermore, direct C-H functionalization has emerged as an efficient method for introducing substituents onto the pyrimidine ring, avoiding the need for pre-functionalized starting materials. acs.orgnih.gov This can be achieved through various catalytic systems that activate the C-H bond for subsequent reaction with a coupling partner. mdpi.com

Table 2: Selected Strategies for Pyrimidine Ring Substitution
StrategyDescriptionExample ReactionReference
Nucleophilic Aromatic Substitution (NAS)Displacement of a leaving group (e.g., halogen) by a nucleophile.Reaction of 2,4-dichloropyrimidine (B19661) with an amine to yield a substituted aminopyrimidine. mdpi.comcsir.co.za
Suzuki CouplingPalladium-catalyzed cross-coupling of a pyrimidine halide with a boronic acid/ester.Coupling of a 2-chloropyrimidine (B141910) with a pyrazolylboronic acid pinacol (B44631) ester. mdpi.com
Buchwald-Hartwig AminationPalladium-catalyzed N-arylation of an amine with a pyrimidine halide.Reaction of a 2-chloropyrimidine with an aminopyrazole. nih.gov
Direct C-H FunctionalizationDirect coupling of a C-H bond on the pyrimidine ring with a reaction partner.Palladium-catalyzed C-H activation for the synthesis of 7-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidines. mdpi.com

Functionalization and Derivatization at the Central Amine Nitrogen in Related Pyrimidine-Amine Structures

The central amine nitrogen in this compound and related structures provides a key site for functionalization, enabling the synthesis of a wide array of derivatives with tailored properties.

Alkylation of the central amine is a common strategy. acs.org This can be achieved by reacting the parent amine with an alkyl halide in the presence of a base. For example, direct alkylation has been used to introduce small alkyl groups onto the NH of di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines. acs.org

Arylation of the central amine can be accomplished through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. koreascience.kr This allows for the introduction of various aryl and heteroaryl groups.

In some cases, the amine can be derivatized to form other functional groups. For instance, treatment of pyrimidine derivatives with chloroacetyl chloride can lead to the formation of chloroacetamide derivatives. openmedicinalchemistryjournal.com Additionally, free carboxyl groups of structures can be derivatized as amides or alkyl esters. google.com

Table 3: Methods for Functionalization of the Central Amine Nitrogen
FunctionalizationMethodReagentsReference
AlkylationDirect alkylationAlkyl halide, base acs.org
ArylationBuchwald-Hartwig aminationAryl halide, palladium catalyst, ligand, base koreascience.kr
AcylationReaction with an acyl chlorideChloroacetyl chloride openmedicinalchemistryjournal.com
Amide/Ester FormationDerivatization of carboxyl groupsAmmonia, primary/secondary amines, or alcohols google.com

Design and Synthesis of Complex Architectures Incorporating this compound Motifs (e.g., Triazine-based Derivatives)

The this compound motif serves as a versatile building block for the construction of more complex molecular architectures, including those based on a triazine core. The synthesis of such derivatives often involves a stepwise approach, where the this compound or a related aminopyrimidine is reacted with a triazine precursor.

A common starting material for triazine-based derivatives is cyanuric chloride (2,4,6-trichloro-s-triazine). researchgate.net The chlorine atoms on the triazine ring can be sequentially substituted by nucleophiles, with the reactivity of the remaining chlorine atoms decreasing after each substitution. researchgate.net This allows for the controlled introduction of different substituents.

For example, 4,6-dimethoxypyrimidin-2-amine can be condensed with trichloro-s-triazine. researchgate.net Subsequently, the remaining chlorine atoms can be reacted with other nucleophiles, such as urea (B33335) derivatives, to generate a library of compounds. researchgate.net Similarly, 2-aminopyrazine (B29847) can be reacted with cyanuric chloride to form an intermediate which is then further substituted with various amines. jetir.org

Coordination Chemistry of Di Pyrimidin 2 Yl Amine Ligands

Overview of Coordination Modes for Di(pyrimidin-2-yl)amine

This compound and its analogues, such as 2,2'-dipyridylamine (B127440), are capable of adopting a remarkable variety of coordination modes. nsf.gov This versatility stems from the presence of multiple nitrogen donor atoms and the potential for the amine group to be deprotonated. The coordination can range from a simple monodentate binding to more complex tridentate chelation. nsf.gov

One of the most common coordination modes is bidentate chelation , where the nitrogen atoms of the two pyrimidine (B1678525) rings bind to a single metal center, forming a stable six-membered ring. This mode is frequently observed in the formation of mononuclear complexes. Another significant coordination mode involves the ligand acting as a bridging ligand between two or more metal centers. This can occur through the nitrogen atoms of the pyrimidine rings, and in some cases, the deprotonated amine nitrogen can also participate in bridging, leading to the formation of polynuclear complexes and coordination polymers.

Furthermore, the flexibility of the ligand allows for variations in the bite angle (Npy–M–Npy), enabling it to accommodate a wide range of metal ions with different coordination preferences. nsf.gov The interplay between the protonation state of the amine bridge and the coordination environment can lead to the formation of complexes with distinct structural and electronic properties. The ability of the uncoordinated amine groups to act as hydrogen bond donors is also a crucial factor in the self-assembly of supramolecular architectures. nih.gov

Coordination ModeDescriptionResulting Structure
Monodentate One pyrimidine nitrogen atom coordinates to a metal center.Simple complexes
Bidentate Chelating Both pyrimidine nitrogen atoms coordinate to the same metal center.Mononuclear complexes
Bidentate Bridging Each pyrimidine nitrogen atom coordinates to a different metal center.Dinuclear or polynuclear complexes
Tridentate Both pyrimidine nitrogens and the deprotonated amine nitrogen coordinate to one or more metal centers.Polynuclear complexes

Spectroscopic Characterization of this compound Coordination Compounds (e.g., IR, UV-Vis, NMR)

Infrared (IR) Spectroscopy is instrumental in determining the coordination sites of the dpymH ligand. The IR spectrum of the free ligand exhibits characteristic vibrational bands that are sensitive to coordination with a metal ion. A key indicator of coordination is the shift in the stretching frequencies of the pyrimidine rings and the N-H bond of the amine bridge. Upon complexation, the ν(C=N) and ν(C=C) stretching vibrations of the pyrimidine rings typically shift to higher or lower frequencies, reflecting the alteration of the electron density within the rings upon coordination of the nitrogen atoms to the metal center. Furthermore, a shift in the ν(N-H) band can provide evidence of the involvement, or lack thereof, of the bridging amine group in coordination or hydrogen bonding within the crystal lattice. In some cases, new bands at lower frequencies appear in the spectra of the complexes, which can be attributed to the formation of metal-nitrogen (M-N) bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides insights into the electronic transitions within the coordination compound. The spectra of dpymH complexes typically display intense absorption bands in the UV region, which are assigned to π→π* and n→π* transitions within the aromatic pyrimidine rings of the ligand. These intraligand transitions may be shifted upon coordination. More importantly, the formation of coordination compounds often gives rise to new, lower-energy absorption bands in the visible region. These bands are generally attributed to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. For transition metal complexes with d-electrons, weak d-d transitions may also be observed, and their positions and intensities can provide information about the coordination geometry and the ligand field strength.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for studying the structure of diamagnetic this compound coordination compounds in solution. ¹H and ¹³C NMR spectra of the complexes, when compared to those of the free ligand, reveal changes in the chemical shifts of the protons and carbon atoms of the pyrimidine rings. Coordination of the pyrimidine nitrogen atoms to a metal center typically leads to a downfield shift of the signals of the adjacent protons and carbons due to the deshielding effect of the metal ion. The magnitude of these shifts can provide information about the coordination mode of the ligand. For instance, if the ligand acts as a bidentate chelating agent, the signals of both pyrimidine rings will be affected. The ¹H NMR signal of the bridging N-H proton is also sensitive to the chemical environment and can be used to probe its involvement in coordination or hydrogen bonding.

Below is a table summarizing the expected spectroscopic changes upon coordination of this compound to a metal center.

Spectroscopic TechniqueObserved ParameterExpected Change Upon CoordinationInformation Obtained
Infrared (IR) ν(C=N), ν(C=C) of pyrimidine ringsShift to higher or lower frequenciesIndication of coordination through pyrimidine nitrogen atoms.
ν(N-H) of amine bridgeShift in frequencyInformation on the involvement of the amine group in coordination or hydrogen bonding.
New bands in the far-IR regionAppearance of new absorption bandsEvidence for the formation of Metal-Nitrogen (M-N) bonds.
UV-Visible (UV-Vis) Intraligand (π→π, n→π) transitionsShift in wavelength and/or intensityConfirmation of ligand coordination.
Charge Transfer (LMCT, MLCT) bandsAppearance of new absorption bandsInformation on the electronic interaction between the metal and the ligand.
d-d transitions (for transition metals)Appearance of weak absorption bandsInformation on the coordination geometry and ligand field strength.
NMR (¹H, ¹³C) Chemical shifts of pyrimidine protons and carbonsDownfield shiftsConfirmation of coordination and information on the binding mode of the ligand.
Chemical shift of the N-H protonShift in positionInsight into the environment of the amine bridge.

Single Crystal X-ray Diffraction Analysis in this compound Coordination Chemistry

Single crystal X-ray diffraction is the most definitive method for the structural characterization of this compound coordination compounds, providing precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state. nih.gov This technique has been crucial in understanding the diverse coordination chemistry of ligands analogous to this compound.

The this compound ligand can adopt various coordination modes. It can act as a bidentate N,N'-chelating ligand, forming a stable six-membered ring with the metal center. In this mode, two nitrogen atoms from the two different pyrimidine rings coordinate to the same metal ion. Alternatively, it can function as a monodentate ligand, coordinating through only one of the pyrimidine nitrogen atoms. Furthermore, it can act as a bridging ligand, linking two or more metal centers to form polynuclear complexes or coordination polymers.

X-ray diffraction studies on related aminopyrimidine complexes have revealed a variety of coordination geometries, including tetrahedral, square planar, square pyramidal, and octahedral arrangements around the central metal ion. nih.gov The specific geometry is influenced by factors such as the nature of the metal ion, its oxidation state, the counter-ions present, and the stoichiometry of the reaction.

The analysis of crystal structures provides detailed metric parameters. For instance, in copper(II) complexes with aminopyrimidine-based ligands, Cu-N bond lengths are typically in the range of 1.9 to 2.1 Å. mdpi.com The N-Cu-N bite angle within the chelate ring formed by a bidentate this compound ligand would be a key parameter in defining the geometry and strain of the coordinated ligand.

Furthermore, single crystal X-ray diffraction reveals the presence and nature of non-covalent interactions, such as hydrogen bonding and π-π stacking, which play a significant role in the formation of supramolecular architectures. researchgate.net The N-H group of the this compound ligand can act as a hydrogen bond donor, while the pyrimidine rings can participate in π-π stacking interactions, leading to the formation of one-, two-, or three-dimensional networks. researchgate.net

Below is a representative data table illustrating the type of information that can be obtained from single crystal X-ray diffraction studies of a hypothetical this compound coordination compound, [M(dpym)₂X₂].

ParameterValueDescription
Crystal System MonoclinicThe crystal system to which the compound belongs.
Space Group P2₁/cThe symmetry of the crystal lattice.
Coordination Geometry Distorted OctahedralThe arrangement of ligands around the central metal ion.
M-N(pyrimidine) Bond Lengths 2.05 - 2.15 ÅThe distances between the metal center and the coordinated nitrogen atoms of the pyrimidine rings.
M-X Bond Lengths 2.30 - 2.50 ÅThe distances between the metal center and the ancillary ligands (X).
N-M-N Bite Angle ~90°The angle formed by the two coordinating nitrogen atoms of the chelating ligand and the metal center.
Hydrogen Bonding N-H···XThe presence of hydrogen bonds between the amine proton and an acceptor atom (X).
π-π Stacking Distance ~3.5 ÅThe distance between the centroids of stacked pyrimidine rings.

This detailed structural information is invaluable for understanding the structure-property relationships in this compound coordination compounds and for the rational design of new materials with specific properties.

Supramolecular Assembly and Intermolecular Interactions of Di Pyrimidin 2 Yl Amine Systems

Role of Hydrogen Bonding in Directing Solid-State Assembly (e.g., N-H...N, O-H...N, O-H...O Interactions)

Hydrogen bonding is a primary directional force in the solid-state assembly of N-heterocyclic compounds, including systems related to Di(pyrimidin-2-yl)amine. The amine group (N-H) serves as an excellent hydrogen bond donor, while the nitrogen atoms within the pyrimidine (B1678525) rings act as effective acceptors. This donor-acceptor complementarity is fundamental to the formation of predictable supramolecular synthons—structural units built from intermolecular interactions.

In related amino-pyrimidine systems, N-H···N hydrogen bonds are prevalent. For instance, in co-crystals of amino-pyrimidine derivatives with other nitrogen-containing heterocycles, secondary N-H···N hydrogen bonds with bond distances around 2.951 Å have been observed, linking molecules into larger, well-defined supermolecules. nih.gov These interactions are crucial for establishing the initial connectivity between molecules.

When DPyA is co-crystallized with molecules containing hydroxyl groups, such as carboxylic acids or alcohols, a more diverse range of hydrogen bonds can be formed. O-H···N interactions, where the hydroxyl group donates a proton to a pyrimidine nitrogen, are particularly strong and are often the primary interaction in acid-base co-crystals. In a study of a 2-aminopyrimidine (B69317) derivative co-crystallized with 4-iodo-3-nitrobenzoic acid, a strong O-H···N hydrogen bond was observed with a donor-acceptor distance of 2.5607(19) Å. nih.gov This type of interaction typically leads to the formation of a robust acid-base dimer.

Furthermore, the amino group can also interact with oxygen acceptors, leading to N-H···O hydrogen bonds. These are commonly seen in the same acid-base co-crystals, working in concert with O-H···N bonds to create highly stable, cyclic motifs. An example is the N-H···O interaction with a distance of 3.035(2) Å, which complements the primary O-H···N bond to form a dimer. nih.gov In systems containing water or alcohol as solvents of crystallization, O-H···O and O-H···N interactions involving the solvent molecules add another layer of complexity and stability to the crystal lattice. acs.org

The interplay of these various hydrogen bonds directs the initial assembly of molecules into specific motifs, which serve as the building blocks for more extended networks.

Hydrogen Bond Type Donor Acceptor Typical Distance (Å) Role in Assembly
N-H···N Amine (N-H)Pyrimidine (N)~2.95Links DPyA molecules or connects to other heterocycles
O-H···N Hydroxyl (O-H)Pyrimidine (N)~2.56Forms primary, strong linkages in acid or alcohol co-crystals
N-H···O Amine (N-H)Carbonyl/Hydroxyl (O)~3.04Acts as a secondary, stabilizing interaction, often completing a cyclic motif

Analysis of π-Stacking Interactions within this compound Crystal Structures

In DPyA, the electron-deficient nature of the pyrimidine rings influences the geometry of these interactions. Face-to-face stacking is generally less favorable due to electrostatic repulsion unless offset. Consequently, parallel-displaced or T-shaped (edge-to-face) arrangements are more common. Theoretical and experimental studies on pyridine (B92270) and pyrimidine rings show that antiparallel-displaced geometries are often the most stable, maximizing attractive forces while minimizing repulsion. researchgate.net

Interaction Parameter Description Typical Value
Centroid-to-Centroid Distance The distance between the geometric centers of two interacting pyrimidine rings.3.6 - 4.3 Å
Stacking Geometry The relative orientation of the rings (e.g., parallel-displaced, antiparallel-displaced, T-shaped).Often displaced to optimize electrostatic interactions

Formation of One-, Two-, and Three-Dimensional Supramolecular Networks

The combination of directional hydrogen bonds and π-stacking interactions facilitates the assembly of DPyA molecules into extended supramolecular networks of varying dimensionality. The final architecture is a direct consequence of the connectivity established by these non-covalent forces.

One-Dimensional (1D) Networks: Simple hydrogen bonding schemes often lead to the formation of 1D chains or ribbons. For example, a recurring N-H···N interaction between DPyA molecules can propagate in a single direction, forming a linear chain. In complexes with dicarboxylic acids, the acid can act as a linker, connecting DPyA units through O-H···N and N-H···O bonds at both ends, resulting in an extended 1D polymer-like chain. nih.gov

Two-Dimensional (2D) Networks: More complex networks arise when multiple interaction sites on the DPyA molecule are utilized. 1D chains can be cross-linked into 2D sheets through additional, weaker interactions. For instance, chains formed by primary hydrogen bonds can be organized into a planar sheet through π-stacking interactions between the pyrimidine rings of adjacent chains. researchgate.net Alternatively, if a DPyA molecule uses its different hydrogen bonding sites to interact with neighbors in different directions, a 2D hydrogen-bonded layer can form directly. nih.gov

Three-Dimensional (3D) Networks: The extension of the supramolecular assembly into three dimensions typically occurs through the stacking of 2D layers or the interpenetration of multiple independent networks. The π-stacking of 2D hydrogen-bonded sheets is a common mechanism for building a 3D architecture. The final 3D structure is reinforced by a multitude of weak van der Waals forces that hold the layers together. In some cases, strong and highly directional interactions, such as those involving certain counterions, can directly guide the formation of a 3D framework. acs.org

Influence of Counterions and Solvents on Supramolecular Packing in this compound Complexes

The supramolecular assembly of DPyA is highly sensitive to the chemical environment, and the presence of counterions and solvent molecules can dramatically alter the resulting crystal structure. These components can participate directly in the hydrogen-bonding network or influence packing through steric and electrostatic effects.

Influence of Counterions: When DPyA is protonated to form a salt, the counterion plays a critical role in the crystal engineering of the resulting complex. Small, coordinating anions like nitrate (B79036) (NO₃⁻) or perchlorate (B79767) (ClO₄⁻) can act as hydrogen bond acceptors, bridging DPyA cations and dictating the dimensionality of the network. For instance, in silver(I) complexes with pyrimidyl amide ligands, the nitrate anion was found to participate in the coordination sphere, while the perchlorate anion did not, leading to different structural outcomes. rsc.org The size, shape, and charge distribution of the anion can determine whether a 1D, 2D, or 3D network is formed. In studies on related diaminopyrimidines, changing the coformer from oxalic acid to sebacic acid resulted in fundamentally different hydrogen-bonding motifs and packing arrangements, including the formation of salts versus co-crystals. acs.org

Influence of Solvents: Solvent molecules can be incorporated into the crystal lattice, where they are referred to as solvent of crystallization. These trapped molecules are not passive space-fillers; they often play an active role in stabilizing the supramolecular structure by forming additional hydrogen bonds. researchgate.net Water, with its ability to act as both a hydrogen bond donor and acceptor, is particularly effective at linking different components of a crystal, often bridging cations and anions or connecting separate hydrogen-bonded chains. acs.org In Ag(I) complexes, the inclusion of acetonitrile (B52724) as a solvent of crystallization led to different packing and dimensionality compared to the solvent-free structure. rsc.org The choice of crystallization solvent can thus be a powerful tool to control polymorphism, yielding different crystal structures with potentially different physical properties from the same compound.

Emerging Research Applications and Functional Materials Featuring Di Pyrimidin 2 Yl Amine Motifs

Catalytic Applications of Metal Complexes with Di(pyrimidin-2-yl)amine-Derived Ligands

While direct catalytic applications of metal complexes featuring the specific this compound ligand are not extensively documented in publicly available literature, the broader class of pyrimidine-amine and dipyridylamine-type ligands has demonstrated significant potential in catalysis. These related structures provide a strong indication of the prospective catalytic utility of this compound complexes. The nitrogen-rich framework of this compound allows it to act as a multidentate ligand, forming stable complexes with a variety of transition metals. This coordination can modulate the metal center's electronic properties and steric environment, which are critical factors in catalytic activity.

Palladium complexes with N-aryl-2-aminopyrimidine ligands, for instance, have been successfully employed in cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. nih.gov For example, palladium catalysts have been used for Suzuki and Buchwald-Hartwig amination reactions to synthesize N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives. nih.gov In these reactions, the pyrimidine-amine ligand plays a crucial role in the catalytic cycle.

Furthermore, the general utility of palladium complexes with pyridine-based ligands in catalysis is well-established. acs.org These complexes have been shown to be effective precatalysts in Suzuki-Miyaura and Heck cross-coupling reactions. acs.org The electronic and steric properties of the pyridine (B92270) ligands, which can be tuned by substitution, have a significant impact on the efficiency of the catalytic process. acs.org This principle can be extended to this compound ligands, where the electronic nature of the pyrimidine (B1678525) rings and any substituents would be expected to influence the catalytic performance of the corresponding metal complexes.

The table below summarizes the catalytic applications of metal complexes with ligands analogous to this compound.

Catalyst/Ligand TypeMetalReaction TypeSubstratesKey Findings
N-aryl-4-(pyridin-3-yl)pyrimidin-2-aminePalladiumSuzuki Coupling, Buchwald-Hartwig AminationAryl bromides, boronic acidsEfficient synthesis of N-aryl-4-(substituted)pyrimidin-2-amines with moderate to good yields. nih.gov
4-Substituted Pyridine LigandsPalladiumSuzuki-Miyaura, Heck Cross-CouplingAryl halides, boronic acids, alkenesComplexes are efficient and versatile precatalysts; ligand basicity influences catalytic efficiency. acs.org
Pyridodipyrimidines-Redox CatalysisAlcoholsEfficiently oxidized alcohols to the corresponding ketones.

Development of Chemoresponsive Sensor Platforms Based on Pyrimidine-Amine Cores

The pyrimidine-amine core is an excellent scaffold for the development of chemoresponsive sensors due to its ability to interact with various analytes through hydrogen bonding, metal coordination, and π-π stacking interactions. These interactions can lead to detectable changes in the optical or electrochemical properties of the sensor molecule, allowing for the sensitive and selective detection of target species.

A notable example is a pyrimidine-based Schiff base chemosensor, 2,6-bis-[(4,6-dimethyl-pyrimidin-2-yl)-hydrazonomethyl]-4-methyl-phenol (HL), which has been synthesized for the selective detection of Al³⁺ ions. This sensor exhibits a significant fluorescence "turn-on" response in the presence of Al³⁺ in a DMSO/H₂O medium. The binding of Al³⁺ to the sensor restricts the C=N isomerization and inhibits the photoinduced electron transfer (PET) process, leading to enhanced fluorescence. The sensor demonstrates a 1:1 binding stoichiometry with Al³⁺ and has a calculated association constant of 2.45 × 10³ M⁻¹.

Another innovative application of a pyrimidine-based fluorescent probe is in the monitoring of mitophagy, the selective degradation of mitochondria. A mitochondrial-targeting fluorescent probe, Z2, was designed to evaluate pH variations associated with this process. nih.gov This probe displays a remarkable "turn-on" fluorescence under acidic conditions, which is characteristic of the mitophagic environment. nih.gov The probe has been successfully used to detect pH changes in both cell cultures and in Caenorhabditis elegans, highlighting its potential as a tool for studying mitophagy-related diseases. nih.gov

The table below details the performance of these pyrimidine-amine based chemosensors.

SensorTarget AnalyteSensing MechanismDetection LimitKey Features
2,6-bis-[(4,6-dimethyl-pyrimidin-2-yl)-hydrazonomethyl]-4-methyl-phenol (HL)Al³⁺Fluorescence "turn-on" (inhibition of PET and C=N isomerization)Not specifiedHigh selectivity for Al³⁺ in an organo-aqueous medium.
Z2pH (acidic)Fluorescence "turn-on"Not specifiedMitochondrial-targeting; enables monitoring of pH changes during mitophagy in cells and in vivo. nih.gov

Optoelectronic Materials Research: Fluorophore Design with Pyrimidine-Amine Derivatives

Pyrimidine-amine derivatives are gaining considerable attention in the field of optoelectronic materials, particularly in the design of fluorophores for applications such as organic light-emitting diodes (OLEDs). nbinno.comresearchgate.netspiedigitallibrary.orgnih.gov The electron-deficient nature of the pyrimidine ring makes it an excellent acceptor unit in donor-π-acceptor (D-π-A) type fluorophores. researchgate.net By coupling the pyrimidine-amine core with various electron-donating groups, it is possible to tune the photophysical properties of the resulting molecules, including their absorption and emission wavelengths, quantum yields, and thermal stability. nbinno.comnih.gov

For example, 4,6-Diphenylpyrimidin-2-amine (DPAM) and its analogs are being explored for their use in OLEDs. nbinno.com These materials can function as electron-transporting materials, host materials, or as the emissive components themselves. nbinno.com The ability to modify the pyrimidine backbone allows for the fine-tuning of the material's energy levels and emission colors. nbinno.com

In another study, a series of pyrimidine-derived α-amino acids were synthesized, and their photoluminescent properties were investigated. acs.org It was found that combining a π-deficient pyrimidine motif with highly conjugated or electron-rich aryl substituents resulted in fluorophores with high quantum yields. acs.org One of the most promising α-amino acids demonstrated solvatochromism and sensitivity to pH, which could be useful for sensing applications. acs.org

Furthermore, pyrimidine derivatives have been incorporated into thermally activated delayed fluorescence (TADF) emitters, which can harvest both singlet and triplet excitons to achieve high efficiencies in OLEDs. researchgate.net The combination of a pyrimidine acceptor with various electron donors has led to the development of high-performance OLED materials. researchgate.netspiedigitallibrary.org

The following table summarizes the photophysical properties of some pyrimidine-amine based fluorophores.

Compound TypeKey Structural FeaturesEmission ColorQuantum Yield (Φ)Application
4,6-Diphenylpyrimidin-2-amine (DPAM)Phenyl-substituted pyrimidine-amineNot specifiedNot specifiedOLEDs (electron-transporting, host, or emissive material) nbinno.com
Pyrimidine-derived α-amino acidsPyrimidine core with aryl substituentsVaries with substituentsUp to 0.27Fluorescent probes acs.org
Phenyl Pyrimidine DerivativesTriphenylamino or 4,4′-dimethoxytriphenylamino donor groupsBlue to Green-BlueNot specifiedOLED emitters nih.gov

Future Perspectives and Research Trajectories in Di Pyrimidin 2 Yl Amine Chemistry

Innovative Ligand Design for Enhanced Functionality

The future of di(pyrimidin-2-yl)amine in coordination chemistry hinges on the strategic design of novel ligands with tailored functionalities. The core structure, with its two pyrimidine (B1678525) rings linked by a secondary amine, offers multiple sites for modification. Future research is expected to focus on introducing a variety of functional groups to this scaffold to modulate its electronic and steric properties, thereby enhancing its metal-binding affinity, selectivity, and the stability of the resulting complexes.

One promising avenue is the incorporation of additional donor atoms to create multidentate ligands. For example, attaching phosphine, carboxylate, or hydroxyl groups to the pyrimidine rings could lead to ligands with enhanced coordination capabilities for a wider range of metal ions. The synthesis of such functionalized derivatives will likely employ palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which has been successfully used for the N-arylation of aminopyrimidines. nih.govmdpi.com

Furthermore, the introduction of chiral moieties onto the this compound framework could pave the way for applications in asymmetric catalysis. The synthesis of enantiomerically pure ligands will be a key challenge, requiring the development of stereoselective synthetic routes. The coordination of these chiral ligands to transition metals could yield catalysts for a variety of asymmetric transformations.

Table 1: Potential Functional Groups for this compound Ligand Modification

Functional GroupPotential ApplicationRationale
PhosphinesHomogeneous CatalysisEnhance π-acceptor properties and catalytic activity.
CarboxylatesMetal-Organic FrameworksProvide strong binding sites for metal clusters.
Chiral auxiliariesAsymmetric CatalysisInduce stereoselectivity in catalytic reactions.
ChromophoresSensors, PhotochemistryImpart photoresponsive or sensing capabilities.

Integration into Advanced Supramolecular Architectures

The ability of this compound and its derivatives to form predictable, stable supramolecular structures through non-covalent interactions is a key area for future exploration. The nitrogen atoms in the pyrimidine rings and the secondary amine bridge are excellent candidates for forming hydrogen bonds, which can be exploited in the design of complex, self-assembled architectures.

Crystal engineering studies on related aminopyrimidine systems have demonstrated the formation of robust hydrogen-bonded networks with carboxylic acids, leading to the formation of co-crystals. researchgate.net Future research will likely extend these principles to this compound, exploring its co-crystallization with a variety of organic molecules to create new materials with tailored solid-state properties. The interplay of hydrogen bonding and π-π stacking interactions will be crucial in controlling the dimensionality and topology of the resulting supramolecular assemblies. nih.gov

Moreover, functionalized this compound ligands are expected to be valuable building blocks for the construction of metal-organic frameworks (MOFs). By incorporating carboxylic acid or other suitable coordinating groups, these ligands can be used to create porous materials with potential applications in gas storage, separation, and catalysis. The nitrogen-rich nature of the this compound core could also impart unique properties to the resulting MOFs, such as enhanced selectivity for specific guest molecules. The study of self-assembled monolayers (SAMs) of pyrimidine bases on surfaces also provides a precedent for investigating the surface assembly of this compound derivatives. nih.govmdpi.com

Broadening Catalytic Scope and Efficiency

While the catalytic applications of this compound itself are not yet extensively explored, its coordination complexes with transition metals hold significant promise. The electronic properties of the ligand can be fine-tuned through substitution on the pyrimidine rings, which in turn can influence the catalytic activity of the metal center. Future research is anticipated to focus on synthesizing a range of this compound-metal complexes and screening them for activity in various catalytic reactions.

Palladium complexes, for instance, are widely used in cross-coupling reactions. nih.gov The development of palladium complexes with functionalized this compound ligands could lead to more efficient and selective catalysts for reactions such as Suzuki, Heck, and Sonogashira couplings. Similarly, complexes with other transition metals like copper, rhodium, and iridium could find applications in a variety of organic transformations. beilstein-journals.orgresearchgate.netnih.gov The catalytic activity of aminopyridine transition metal complexes has been demonstrated in various reactions, suggesting a fertile ground for exploring this compound analogues. ekb.eg

A key aspect of this research will be to establish structure-activity relationships. By systematically varying the substituents on the ligand and the nature of the metal center, it will be possible to optimize the catalyst for a specific reaction. In situ spectroscopic techniques and computational modeling will be invaluable tools for elucidating reaction mechanisms and guiding the design of more efficient catalysts.

Table 2: Potential Catalytic Applications of this compound Metal Complexes

MetalPotential Reaction TypeRationale
PalladiumCross-coupling reactionsWell-established for C-C and C-N bond formation. nih.gov
CopperClick chemistry, OxidationVersatile catalyst for a range of transformations.
RhodiumHydroformylation, HydrogenationKnown for high activity and selectivity in these reactions.
IridiumC-H activationEmerging area with significant potential.

Development of Next-Generation Sensor Technologies

The inherent electronic and photophysical properties of the pyrimidine nucleus make this compound an attractive scaffold for the development of novel chemical sensors. The nitrogen atoms in the heterocyclic rings can act as binding sites for metal ions or anions, and this binding event can be transduced into a measurable optical or electrochemical signal.

Future research in this area will likely focus on the design and synthesis of this compound derivatives that incorporate a fluorophore or a redox-active unit. Upon binding to a target analyte, a change in the fluorescence emission or the electrochemical potential of the molecule would signal the presence of the analyte. The selectivity of the sensor can be tuned by modifying the binding pocket of the this compound ligand to favor a specific ion or molecule. The development of fluorescent chemosensors based on various heterocyclic scaffolds is a well-established field, providing a strong foundation for this research direction. nih.govnih.govnih.govmdpi.com

For example, a this compound derivative functionalized with a pyrene moiety could act as a fluorescent sensor for metal ions. The binding of a metal ion to the nitrogen atoms of the ligand could perturb the electronic structure of the pyrene, leading to a change in its fluorescence emission. By carefully designing the linker between the this compound and the pyrene, it may be possible to achieve high sensitivity and selectivity for a particular metal ion. Furthermore, the principles of aggregation-induced emission could be explored to design "turn-on" fluorescent sensors. nih.gov

Q & A

Q. What are the common synthetic routes for Di(pyrimidin-2-yl)amine, and how can reaction conditions be optimized to minimize byproducts?

this compound (Hdipm) is typically synthesized via condensation reactions involving pyrimidine derivatives and amines. A retrosynthetic approach (as seen in analogous systems) suggests starting with pyrimidine-2-carbaldehyde and aminopyrimidine precursors, followed by imine formation and subsequent reduction . For example, reduction of intermediates like N-(pyrimidin-2-ylmethyl)pyrimidin-2-ylmethanimine using sodium borohydride or cyanoborohydride under mild acidic conditions is a viable pathway . Optimization involves adjusting stoichiometry, pH, and reducing agent selection to suppress side reactions (e.g., over-reduction or dimerization). Column chromatography (Biotage® systems) or recrystallization is recommended for purification .

Q. How is this compound characterized structurally, and what analytical techniques are critical for confirmation?

Structural confirmation requires a combination of:

  • 1H/13C NMR : To identify proton environments and confirm substitution patterns on the pyrimidine rings .
  • ESI-MS : For molecular weight verification and detection of impurities .
  • X-ray crystallography : To resolve crystal packing and hydrogen-bonding networks, as demonstrated in copper-Hdipm complexes .

Q. What are the primary coordination modes of this compound in metal complexes?

Hdipm acts as a tridentate ligand via its amine nitrogen and two pyrimidine nitrogens, forming stable complexes with transition metals like Cu(II). The ligand can adopt both deprotonated (dipm⁻) and neutral (Hdipm) forms, enabling diverse coordination geometries. For example, in {[Cu(dipm)(Hdipm)]}n, asymmetric chlorine bridges and Watson–Crick hydrogen bonds create 2D polymeric structures .

Advanced Research Questions

Q. How do steric and electronic modifications to this compound influence its catalytic or magnetic properties in metal-organic frameworks (MOFs)?

Substituents on the pyrimidine rings (e.g., methyl, chloro) alter electron density at the N-donor sites, affecting metal-ligand bond strength and catalytic activity. For instance, bulky groups may hinder coordination but enhance selectivity in oxidation reactions. Magnetic studies of Cu(II)-Hdipm complexes reveal antiferromagnetic interactions mediated by hydrogen-bonded networks, which can be tuned by ligand functionalization .

Q. What computational strategies are effective for predicting the biological activity or toxicity of this compound derivatives?

  • Molecular docking : To screen for interactions with biological targets (e.g., enzymes or DNA) using software like AutoDock .
  • QSAR models : Correlate substituent effects (e.g., logP, Hammett constants) with antimicrobial or antitumor activity .
  • In silico toxicity prediction : Tools like ProTox-II assess hepatotoxicity or mutagenicity risks based on structural motifs .

Q. How can contradictions in reported synthetic yields or catalytic efficiencies of this compound complexes be resolved?

Discrepancies often arise from:

  • Reagent purity : Trace moisture or oxygen can deactivate reducing agents.
  • Crystallization conditions : Solvent polarity and temperature affect crystal quality and catalytic site accessibility .
  • Spectroscopic calibration : Standardize NMR or MS protocols to ensure reproducibility. Systematic replication studies under inert atmospheres and controlled humidity are recommended.

Q. What role does this compound play in designing stimuli-responsive materials?

Hdipm’s hydrogen-bonding capability enables reversible structural changes in response to pH or temperature. For example, Cu(II)-Hdipm complexes exhibit solvatochromism, making them candidates for sensors or switchable catalysts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.